n-Hexyl 4-Methylpentyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₀H₂₆D₄O₄ |
|---|---|
Molecular Weight |
338.47 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(4-Methylpentyl) Ester-d4; n-Hexyl Isohexyl Phthalate-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Deuterated Phthalates
Key Observations :
- Alkyl Chain Influence: Longer alkyl chains (e.g., DnOP-D4) exhibit higher retention times due to increased hydrophobicity, whereas shorter chains (e.g., DMP-D4) elute faster .
Stability and Regulatory Considerations
- Stability : Unlike DEP-D4 or DMP-D4, which are commercially available with standardized handling protocols, this compound has a short shelf life and is synthesized only upon order placement, necessitating careful inventory management .
- Regulatory Restrictions : This compound may require BSL certification or permits, whereas other deuterated phthalates (e.g., DnHP-D4) are more routinely regulated under environmental safety guidelines .
Critical Notes and Discrepancies
- Naming Variability : refers to "n-Hexyl 4-Methyl-2-pentyl Phthalate-d4," while the query specifies "4-Methylpentyl." This discrepancy (branching position) could impact physicochemical properties and must be clarified in procurement .
- Data Gaps : Retention times and ecotoxicological data for this compound are absent in the provided evidence, highlighting the need for further method development.
Preparation Methods
Platinum-Catalyzed Exchange Protocol
-
Procedure : Phthalic acid is neutralized with potassium carbonate in water, evaporated to dryness, and redissolved in deuterium oxide (D₂O). Platinum oxide (0.1 g) is added, and the mixture is heated at 130°C under deuterium gas for 72 hours.
-
Mechanism : The platinum catalyst facilitates H-D exchange at the ortho and para positions of the benzene ring, yielding tetradeuteriophthalic acid.
Esterification Strategies
The esterification of tetradeuteriophthalic acid with n-hexanol and 4-methylpentanol is critical. Two primary methods are explored:
Fischer Esterification (Acid-Catalyzed)
-
Conditions :
-
Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Solvent : Toluene or xylene for azeotropic water removal.
-
Molar Ratio : 1:2.2 (phthalic acid-d₄ : alcohol mixture) to drive equilibrium.
-
-
Procedure :
-
Heat tetradeuteriophthalic acid with excess n-hexanol and 4-methylpentanol at 140–160°C for 6–8 hours.
-
Remove water via Dean-Stark trap.
-
Neutralize catalyst, wash with NaHCO₃, and distill excess alcohol.
-
Silver Salt Alkylation
-
Conditions :
-
Reagents : Silver phthalate-d₄ + n-hexyl iodide + 4-methylpentyl iodide.
-
Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).
-
-
Procedure :
Stepwise Esterification
To avoid statistical mixtures, a stepwise approach is employed:
-
React tetradeuteriophthalic acid-d₄ with n-hexanol (1:1.1 ratio) using DCC/DMAP in dichloromethane.
-
Isolate monoester via column chromatography.
-
React monoester with 4-methylpentanol under similar conditions.
-
Advantage : Ensures regioselectivity.
-
Drawback : Lower overall yield (~60%) due to purification losses.
Reaction Optimization and Challenges
Temperature and Solvent Effects
-
Fischer Esterification : Higher temperatures (≥150°C) accelerate reaction but risk deuteration loss. Toluene is preferred for its azeotrope with water (bp 110°C).
-
Silver Salt Method : Ether solvents minimize side reactions but require anhydrous conditions.
Deuterium Retention
-
Critical Factors :
-
Avoid protic solvents post-deuteration.
-
Use inert atmosphere (N₂/Ar) to prevent H-D back-exchange.
-
-
Analytical Validation :
Comparative Data for Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Deuteration Efficiency (%) |
|---|---|---|---|---|
| Fischer Esterification | 140°C, H₂SO₄, toluene | 78 | 95 | 98 |
| Silver Salt Alkylation | Ag phthalate-d₄, ether, 24h reflux | 72 | 99 | 99 |
| Stepwise Esterification | DCC/DMAP, CH₂Cl₂ | 60 | 97 | 97 |
Industrial-Scale Considerations
Cost Analysis
-
Platinum Catalyst : High initial cost but recyclable.
-
Alkyl Iodides : Expense of n-hexyl iodide (~$350/mol) vs. cheaper alcohols.
Environmental Impact
-
Fischer Method : Generates acidic wastewater requiring neutralization.
-
Silver Salt Method : AgI waste necessitates metal recovery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
